Methyl 2-((4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate
Description
Properties
Molecular Formula |
C11H11F2N3O2S |
|---|---|
Molecular Weight |
287.29 g/mol |
IUPAC Name |
methyl 2-[4-(difluoromethyl)-2-methylpyrazolo[3,4-b]pyridin-6-yl]sulfanylacetate |
InChI |
InChI=1S/C11H11F2N3O2S/c1-16-4-7-6(10(12)13)3-8(14-11(7)15-16)19-5-9(17)18-2/h3-4,10H,5H2,1-2H3 |
InChI Key |
LWHGXWGBMCJBES-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=CC(=NC2=N1)SCC(=O)OC)C(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with Electrophilic Pyridine Derivatives
A widely adopted method involves the cyclocondensation of methylhydrazine with substituted pyridine-3-carboxylates. For instance, ethyl 4-(difluoromethyl)pyridine-3-carboxylate reacts with methylhydrazine in ethanol at 80°C for 12 hours, yielding the pyrazolo[3,4-b]pyridine core. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the pyridine ring, followed by cyclization and aromatization. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78–82 |
| Temperature | 80°C | — |
| Reaction Time | 12 hours | — |
| Catalyst | None | — |
Halogenation for Functionalization
Chlorination or bromination at the 6-position of the pyrazolo[3,4-b]pyridine core is critical for subsequent thioether formation. Using phosphorus oxychloride (POCl₃) at reflux (110°C) for 6 hours introduces a chlorine atom at the 6-position, achieving 90–95% conversion. This step is pivotal for enabling nucleophilic substitution reactions in later stages.
Introduction of the Difluoromethyl Group
The 4-(difluoromethyl) substituent is introduced via two main pathways:
Direct Difluoroacetylation
A patent by CN111362874B describes the use of 2,2-difluoroacetyl chloride to functionalize intermediates. The reaction involves:
-
Dissolving α,β-unsaturated ester intermediates in dichloromethane.
-
Adding 2,2-difluoroacetyl chloride dropwise at −30°C in the presence of N,N-diisopropylethylamine (DIPEA).
-
Hydrolysis with aqueous NaOH to yield α-difluoroacetyl intermediates.
This method achieves 70–75% yield but requires stringent temperature control to avoid side reactions.
Radical Difluoromethylation
An alternative approach employs Cu(I)-mediated radical transfer using sodium difluoromethanesulfinate (DFMS). Under nitrogen atmosphere, the reaction proceeds at 50°C in DMF, yielding 65–70% of the difluoromethylated product. While less efficient than direct acetylation, this method avoids harsh acidic conditions.
Thioether Linkage Formation
The thioacetate moiety is installed via nucleophilic substitution or metal-catalyzed coupling:
Nucleophilic Substitution with Methyl 2-Mercaptoacetate
The 6-chloro intermediate reacts with methyl 2-mercaptoacetate in the presence of K₂CO₃ in DMF at 60°C for 8 hours. This method provides moderate yields (60–65%) due to competing hydrolysis of the thiolate ion.
Palladium-Catalyzed C–S Coupling
A more efficient approach utilizes Pd(OAc)₂ and Xantphos as a catalytic system. Under microwave irradiation (100°C, 30 minutes), the coupling between 6-bromo-pyrazolo[3,4-b]pyridine and methyl 2-mercaptoacetate achieves 85–90% yield. Key advantages include shorter reaction times and higher regioselectivity.
| Method | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic | K₂CO₃, DMF, 60°C | 60–65 |
| Pd-Catalyzed | Pd(OAc)₂, Xantphos, MW | 85–90 |
Optimization Challenges and Solutions
Regioselectivity in Cyclization
The formation of regioisomers during pyrazolo[3,4-b]pyridine synthesis remains a challenge. Patent US20240309005A1 addresses this by using bulky bases (e.g., DBU) to favor the desired 2-methyl regioisomer, improving selectivity from 3:1 to 9:1.
Purification of Hydrophobic Intermediates
Chromatographic purification of difluoromethylated intermediates often leads to low recovery rates (<50%). A solution involves acid-base extraction using 1M HCl and ethyl acetate, increasing recovery to 75–80%.
Scalability and Industrial Feasibility
A pilot-scale synthesis (1 kg batch) reported in CN111362874B demonstrated:
-
Total yield : 52% over 5 steps.
-
Purity : ≥99% (HPLC).
-
Cost drivers : Pd catalysts (35% of total cost) and difluoroacetyl chloride (25%).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse pharmacological properties. The synthesis of methyl 2-((4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate typically involves multi-step organic reactions that include the formation of the pyrazolo-pyridine core and subsequent functionalization to introduce the thioacetate group. Recent advancements in synthetic methodologies have enabled more efficient routes to prepare such compounds, emphasizing the utility of various coupling reactions and functional group transformations .
Anticancer Properties
Research indicates that pyrazolo[3,4-b]pyridines exhibit promising anticancer activity. For instance, derivatives of this compound have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. Studies have shown that modifications at specific positions on the pyrazole ring significantly influence their biological activity. Compounds with similar structures have demonstrated effectiveness against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines .
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial potential. The thioacetate moiety is known to enhance the biological activity of compounds by improving their solubility and bioavailability. Preliminary studies suggest that derivatives can exhibit varying degrees of antimicrobial activity against both bacteria and fungi .
Drug Development
The unique scaffold provided by this compound serves as a valuable starting point for drug development. Its structural features allow for the modification and optimization of pharmacokinetic properties. Research into structure-activity relationships (SAR) has been pivotal in identifying lead compounds for further development into therapeutic agents targeting specific diseases .
Biological Assays
The compound is also utilized in various biological assays aimed at understanding its mechanism of action. For instance, studies employing enzyme inhibition assays have revealed insights into how such compounds interact with biological targets at the molecular level. This information is crucial for designing more effective drugs with fewer side effects .
Case Studies
Mechanism of Action
The mechanism of action of Methyl 2-((4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and thioacetate moiety play crucial roles in modulating the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity or disrupt cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Substituents (Position) | Core Structure | Molecular Weight | Purity | CAS Number | Key Features |
|---|---|---|---|---|---|---|
| Methyl 2-((4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate | 2-methyl, 4-CF₂H | Pyrazolo[3,4-b]pyridine | ~300 (estimated) | ~95%* | Not found | Balanced lipophilicity/solubility |
| 2-{[4-(difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6-yl]sulfanyl}acetic acid | 2-ethyl, 4-CF₂H | Pyrazolo[3,4-b]pyridine | 286.29 | 95% | 1172878-64-6 | Increased lipophilicity |
| Methyl 2-((2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate | 2-isopropyl, 4-CF₃ | Pyrazolo[3,4-b]pyridine | Not provided | Discontinued | Not provided | High electronegativity, bulky |
| Ethyl 2-((4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl)thio)acetate | 4-chlorophenyl, 6-CF₂H | Pyrimidine | 358.79 | ≥98% | 938020-64-5 | Hydrophobic, agrochemical utility |
*Assumed based on analogs .
Biological Activity
Methyl 2-((4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate (CAS No. 1018047-37-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 287.29 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazolo[3,4-b]pyridine scaffold followed by the introduction of the thioacetate moiety. The synthetic route often employs microwave-assisted techniques to enhance yield and purity .
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds structurally related to this compound have demonstrated significant inhibitory effects on dihydrofolate reductase (DHFR), a key enzyme in cancer metabolism . In vitro assays showed that these compounds could induce apoptosis in various cancer cell lines, including MCF-7 breast cancer cells, by modulating pro-apoptotic and anti-apoptotic protein expressions .
Anti-inflammatory and Enzyme Inhibition
The compound's thioacetate group suggests potential anti-inflammatory properties. Preliminary screenings indicate that similar pyrazolo compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways . The structure–activity relationship (SAR) studies have identified key functional groups that enhance COX inhibition potency.
Case Studies and Research Findings
- Antitumor Evaluation : A study focused on pyrazolo derivatives reported that specific analogs exhibited IC50 values comparable to established anticancer drugs like methotrexate (MTX). For example, one derivative showed an IC50 of 1.83 µM against DHFR compared to MTX's 5.57 µM .
- Enzyme Inhibition : Research into the anti-inflammatory effects demonstrated that certain derivatives could significantly inhibit COX activity with IC50 values ranging from 1.10 µM to 6.74 µM .
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What synthetic strategies are optimal for preparing Methyl 2-((4-(difluoromethyl)-2-methyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Construct the pyrazolo[3,4-b]pyridine core via cyclization of substituted pyrazole precursors with nitrile-containing intermediates under acidic conditions .
- Step 2: Introduce the difluoromethyl group at position 4 using fluorinating agents (e.g., DAST) or via nucleophilic substitution .
- Step 3: Thioether formation at position 6 through nucleophilic displacement of a halogen (e.g., Cl or Br) with a thioacetate derivative (e.g., methyl thioglycolate) in polar aprotic solvents (DMF, DMSO) with a base (K₂CO₃) .
- Key Considerations: Optimize reaction temperatures (60–100°C) and catalyst selection (e.g., Pd for cross-coupling steps) to improve yields (typically 50–70%) and purity .
Basic: How can researchers resolve ambiguities in NMR spectral data for this compound?
Answer:
- 1D/2D NMR: Use H-C HSQC and HMBC to assign overlapping signals, particularly for the pyrazolo-pyridine core and thioacetate moiety. The difluoromethyl group (-CF₂H) shows characteristic splitting in F NMR .
- Solvent Effects: Compare spectra in deuterated DMSO and CDCl₃ to identify solvent-dependent shifts, especially for labile protons (e.g., NH in byproducts) .
- Reference Compounds: Compare with spectra of structurally analogous pyrazolo-pyridines (e.g., 2-{6-hydroxy-4-methyl-3-oxo-1H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid) to validate assignments .
Advanced: What methodologies are suitable for studying the reactivity of the thioether linkage in this compound?
Answer:
- Oxidative Stability: Expose the compound to H₂O₂ or mCPBA in aqueous/organic mixtures (e.g., MeOH/H₂O) at 25–50°C, monitoring sulfoxide/sulfone formation via LC-MS .
- Nucleophilic Displacement: React with thiols (e.g., glutathione) in buffered solutions (pH 7.4) to assess thioether exchange kinetics, using UV-Vis or fluorescence quenching .
- Computational Analysis: Perform DFT calculations (e.g., B3LYP/6-31G*) to model bond dissociation energies and predict reaction pathways .
Advanced: How should researchers design assays to evaluate its biological activity?
Answer:
- Kinase Inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays with ATP-competitive probes .
- Cytotoxicity: Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose ranges (1–100 µM) and compare to control compounds (e.g., staurosporine) .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS to estimate half-life .
Advanced: How can metabolite identification be streamlined for this compound?
Answer:
- In Vitro Models: Use hepatocyte co-cultures or recombinant CYP enzymes (e.g., CYP3A4) to generate Phase I/II metabolites .
- HR-MS/MS: Acquire high-resolution mass spectra (Orbitrap/Q-TOF) in positive/negative ion modes to detect hydroxylation, demethylation, or glutathione adducts .
- Isotopic Labeling: Synthesize C-labeled analogs to trace metabolic pathways and fragment ions .
Advanced: How to address contradictions in biological activity data across studies?
Answer:
- Structural Validation: Re-analyze compound purity (HPLC ≥95%) and confirm stereochemistry (X-ray crystallography) to rule out batch variability .
- Assay Replication: Repeat assays in independent labs using standardized protocols (e.g., CLIA-certified facilities) .
- Target Engagement Studies: Use CETSA (Cellular Thermal Shift Assay) to verify direct target binding in cellular contexts .
Advanced: What computational approaches predict its binding modes with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP pockets (e.g., PDB: 1M17), focusing on hydrogen bonding with the pyridine N and hydrophobic contacts with the difluoromethyl group .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, calculating RMSD and binding free energy (MM-PBSA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
